![molecular formula C7H12F3NO2 B172985 2-amino-4-methyl-2-(trifluoromethyl)pentanoic Acid CAS No. 136030-50-7](/img/structure/B172985.png)
2-amino-4-methyl-2-(trifluoromethyl)pentanoic Acid
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Description
Scientific Research Applications
Anticancer Drug Synthesis
The structural modification and synthesis of organotin(IV) complexes using amino acetate functionalized Schiff base derivatives, including similar compounds to 2-amino-4-methyl-2-(trifluoromethyl)pentanoic acid, have been explored for their anticancer properties. These complexes demonstrated significant cytotoxic activity against a variety of human tumor cell lines, suggesting their potential application in developing novel anticancer drugs (Basu Baul et al., 2009).
Electrochemical Properties and Energy Storage
Derivatives of isoleucine, closely related to this compound, have been investigated for their influence on the electrochemical properties and pseudocapacitance performance of conductive polymer films. This research highlights the potential of such derivatives in enhancing the electrochemical performance of materials for supercapacitors, pointing towards their utility in energy storage applications (Kowsari et al., 2018).
Biofuels Production
Research on microbial fermentation processes has explored the production of pentanol isomers from amino acid substrates, including compounds structurally akin to this compound. Through metabolic engineering, these studies aim to enhance the yield and titer of biofuels, demonstrating the potential of such amino acids in renewable energy technologies (Cann & Liao, 2009).
Protein Engineering
The incorporation of fluorinated amino acids into proteins, specifically targeting molecules like this compound, has been explored to investigate the effects of such substitutions on protein structure and function. This research is crucial for the development of novel proteins with enhanced stability or altered biological activity, which could have applications in therapeutic and industrial enzymes (Wang, Tang, & Tirrell, 2003).
Asymmetric Synthesis and Drug Design
Efficient enantioselective synthesis methods for producing fluorinated amino acids, similar to this compound, have been developed for application in drug design. These compounds serve as bioisosteres for traditional amino acid moieties, offering potential for creating drugs with improved pharmacokinetic properties (Jiang, Qin, & Qing, 2003).
properties
IUPAC Name |
2-amino-4-methyl-2-(trifluoromethyl)pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO2/c1-4(2)3-6(11,5(12)13)7(8,9)10/h4H,3,11H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDLDBAPMHIAHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)(C(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.